2-(4-Fluorophenyl)-1-isopropylpiperidine
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Overview
Description
2-(4-Fluorophenyl)-1-isopropylpiperidine is a chemical compound that belongs to the class of piperidine derivatives It features a piperidine ring substituted with a 4-fluorophenyl group and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-1-isopropylpiperidine typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and isopropylamine.
Formation of Schiff Base: 4-fluorobenzaldehyde reacts with isopropylamine to form a Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Cyclization: The amine undergoes cyclization with a suitable reagent, such as acetic anhydride, to form the piperidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-1-isopropylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(4-Fluorophenyl)-1-isopropylpiperidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Materials Science: The compound is explored for its use in the synthesis of advanced materials with specific electronic properties.
Biological Research: It is used as a tool compound to study receptor-ligand interactions and signal transduction pathways.
Industrial Applications: The compound is investigated for its potential use in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-1-isopropylpiperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group enhances its binding affinity to these targets, while the piperidine ring provides structural stability. The compound may modulate the activity of neurotransmitter receptors, leading to changes in signal transduction pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Fluorophenyl)-1-methylpiperidine
- 2-(4-Fluorophenyl)-1-ethylpiperidine
- 2-(4-Fluorophenyl)-1-propylpiperidine
Uniqueness
2-(4-Fluorophenyl)-1-isopropylpiperidine is unique due to the presence of the isopropyl group, which influences its pharmacokinetic properties and receptor binding affinity. Compared to its analogs, this compound may exhibit different metabolic stability and bioavailability, making it a valuable candidate for specific applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C14H20FN |
---|---|
Molecular Weight |
221.31 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-1-propan-2-ylpiperidine |
InChI |
InChI=1S/C14H20FN/c1-11(2)16-10-4-3-5-14(16)12-6-8-13(15)9-7-12/h6-9,11,14H,3-5,10H2,1-2H3 |
InChI Key |
FKSUKGOYZJUGNE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCCCC1C2=CC=C(C=C2)F |
Origin of Product |
United States |
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